molecular formula C₈H₆O₂ B148349 Phthalide CAS No. 87-41-2

Phthalide

Cat. No. B148349
CAS RN: 87-41-2
M. Wt: 134.13 g/mol
InChI Key: WNZQDUSMALZDQF-UHFFFAOYSA-N
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Description

Highly Enantioselective Regiodivergent Synthesis of Phthalides

Phthalides are a class of compounds that have been utilized in various synthetic applications, including the creation of chiral 3,3-disubstituted phthalides through allylic alkylation reactions with MBH carbonates. The study demonstrates that by selecting appropriate catalysts and reaction conditions, it is possible to control the pathway of the reaction to yield different regioisomers of allylic alkylation products with high enantiomeric purity .

Organocatalytic Enantioselective Synthesis of Chiral 3-Substituted Phthalides

The synthesis of chiral 3-substituted phthalides is of significant interest due to their presence in natural products with biological activities. An innovative organocatalytic asymmetric aldol-lactonization reaction has been developed for constructing these compounds. The process involves the use of L-prolinamide alcohol IV as a catalyst and an acid additive to enhance reaction efficiency. This method provides a powerful approach to synthesize 3-substituted phthalides with high enantioselectivities .

Acid-Catalyzed Synthesis of Alkylidenephthalides and Isocoumarins

A novel acid-catalyzed method has been described for synthesizing (Z)-3-alkylidenephthalides and 3-alkyl-8-hydroxyisocoumarins from phthalides. The process allows for the variation of the 3-substituent in isocoumarin and the functionalization pattern on the aromatic rings of both isocoumarins and alkylidenephthalides .

Palladium-Catalyzed Intramolecular Benzannulation Strategy

A palladium-catalyzed intramolecular benzannulation strategy has been developed for the synthesis of phthalides and 3,4-dihydroisocoumarins. This method allows for the chemoselective formation of fused ring compounds without the formation of regioisomeric products. The methodology has been applied to synthesize biologically active compounds such as 3-n-butylphthalide .

Transition Metal-Catalyzed Activation of C—H Bonds

The synthesis of phthalides and α,β-butenolides can be achieved through C—H bond functionalization reactions. This review highlights over 30 methods for the synthesis of these compounds, emphasizing the coupling of unfunctionalized molecules to form C—X bonds (X=C or heteroatom) .

Palladium-Catalyzed Ligand-Free Double Cyclization Reactions

The first palladium-catalyzed ligand-free double cyclization reactions have been reported for the efficient synthesis of 3-(1'-indolyl)-phthalides. The process demonstrates high efficiency with only 1.0 mol % of catalyst loading and allows for late-stage elaborations to yield highly functionalized analogues .

Pd-free Sonogashira Coupling for Phthalide Synthesis

Phthalides have been synthesized in one pot via Pd-free Sonogashira coupling. The Cu-catalyzed domino Sonogashira coupling and 5-exo-dig cyclization between ortho-bromobenzoic acids and terminal alkynes afford phthalides under mild conditions .

Cp(*)RuCl-catalyzed Formal Intermolecular Cyclotrimerization

Highly substituted phthalides have been synthesized through Cp(*)RuCl-catalyzed cyclotrimerization of alkynylboronates, propargyl alcohols, and terminal alkynes, followed by palladium(II)-catalyzed carbonylation. The regioselectivity of the cyclotrimerization was confirmed by density functional calculations .

Pd/CNTs-catalyzed Synthesis of Phthalides

A phosphine- and copper-free protocol for the synthesis of phthalides has been developed using Pd/CNTs-catalyzed tandem coupling-cyclization process. This method provides moderate to good yields of phthalides with a variety of terminal alkynes and o-iodobenoic acid .

New General Synthesis of Phthalides

New methods for the synthesis of phthalides, including naturally-occurring ones, have been described based on the β-scission of alkoxyl radicals generated from specific precursors. The formation paths of the phthalides involve regioselective β-scission of the generated alkoxyl radicals10.

Scientific Research Applications

Structural Diversity and Bioactivity in Apiaceae

Phthalides, including their dihydro and tetrahydro analogues, are significant components of several genera of the Apiaceae plant family. They exhibit a broad range of bioactivities, such as anti-microbial and anti-viral properties, and effects against stroke, tuberculosis, and vasoconstriction. Many Apiaceae genera are used in traditional herbal medicines due to their medicinal value (Beck & Chou, 2007).

Synthesis Methods

Phthalides, which are biologically significant lactones found in herbs, fruits, and vegetables, can be synthesized through enantioselective ketone hydroacylation. This approach is atom-economical and yields phthalide products with high enantiomeric excess, as demonstrated in the asymmetric synthesis of (S)-(-)-3-n-butylphthalide, a component of celery extract (Phan, Kim, & Dong, 2009).

Electronic Properties

Research on the electronic properties of phthalide, such as in conductive polymer thin films, reveals that its molecular anions undergo cleavage and transitions, potentially impacting its applications in electronic devices (Asfandiarov et al., 2015).

Distribution and Biological Activity

Phthalides are mainly found in plants and some fungi and liverworts. They possess various biological activities like antibacterial, antifungal, and cytotoxic effects. Studies have explored their role in treating neurological diseases, including stroke, Alzheimer's, and Parkinson's diseases (León, Del-Ángel, Ávila, & Delgado, 2017).

Chemical Reactivity and Synthesis

Phthalides undergo various chemical transformations like oxidation, reduction, and addition reactions. Their chemical reactivity has been exploited in synthesizing diverse bioactive compounds, including those with anti-inflammatory effects (Chen et al., 2020).

Environmental Exposures and Health Implications

Studies have investigated the potential health impacts of phthalates, a class of chemicals related to phthalides, in various settings, including their role in DNA damage and endocrine disruption (Hauser & Calafat, 2005).

Safety And Hazards

Phthalide can cause skin and eye irritation. When heated to decomposition, it emits acrid smoke and fumes . It is recommended to avoid contact with skin and eyes, not to breathe dust, and not to ingest .

Future Directions

Phthalide is a promising chemical scaffold with potent anti-inflammatory efficacy. It can be used to synthesize a variety of phthalide derivatives including anti-inflammatory agents, antimicrobials, and antioxidants .

properties

IUPAC Name

3H-2-benzofuran-1-one
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InChI

InChI=1S/C8H6O2/c9-8-7-4-2-1-3-6(7)5-10-8/h1-4H,5H2
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InChI Key

WNZQDUSMALZDQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H6O2
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DSSTOX Substance ID

DTXSID0052594
Record name Phthalide
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Molecular Weight

134.13 g/mol
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Physical Description

White powder; [Sigma-Aldrich MSDS], Solid
Record name Phthalide
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Product Name

Phthalide

CAS RN

87-41-2
Record name Phthalide
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Melting Point

75 °C
Record name Phthalide
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Synthesis routes and methods I

Procedure details

The procedure described in method F is repeated, except that the methanol is replaced by 50 ml of benzyl alcohol, affording a phthalide compound of the formula ##STR19## melting point 183°-184° C.
Quantity
50 mL
Type
reactant
Reaction Step One
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

If the 3-(2'-carboxybenzoyl)-1-ethyl-2-methyl-indole in Example 1 is replaced by an equimolar amount of 3-(2'-carboxybenzoyl)-1-n-octyl-2-methyl-indole, with the procedure otherwise being as described in Example 1, there is obtained 3.8 g of a phthalide compound of the formula ##STR14## which melts at 123°-125° C. This colour former develops on silton clay a blue colour of λ max. 600 nm.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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Synthesis routes and methods III

Procedure details

If the 3-(2'-carboxybenzoyl)-1-ethyl-2-methyl-indole in Example 1 is replaced by an equimolar amount of 3-(2'-carboxybenzoyl)-1-benzyl-2-methyl-indole, with the procedure otherwise being as described in Example 1, there is obtained 4.5 g of a phthalide compound of the formula ##STR12## which melts at 138°-142° C. This colour former develops on silton clay a blue colour of λ max. 600 nm.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-(2'-carboxybenzoyl)-1-benzyl-2-methyl-indole
Quantity
0 (± 1) mol
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reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

If the 3-(2'-carboxybenzoyl)-1-ethyl-2-methyl-indole in Example 1 is replaced by an equimolar amount of 3-(2'-carboxybenzoyl)-1-n-pentyl-2-methyl-indole, with the procedure otherwise being as described in Example 1, there is obtained 3.6 g of a phthalide compound of the formula ##STR15## which melts at 162°-163° C. The colour former develops on silton clay a blue colour of λ max. 600 nm.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-(2'-carboxybenzoyl)-1-n-pentyl-2-methyl-indole
Quantity
0 (± 1) mol
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reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

A solution of 6-tritylaminopenicillanic acid (9.8 g; 0.02M) in dry acetone (100 ml) was cooled to 0° C, triethylamine (2.9 mg, 0.02 M) was added, followed by 3-bromophthalide (4.1 g; 0.02M) in dry acetone (20 ml.), and the reaction mixture kept at 0° C with stirring for 2 hours and finally at ambient temperatures for 1 hour. The triethylammonium bromide which precipitated was removed by filtration, the evaporated filtrate was dissolved in ethyl acetate (150 ml) and after two washings with cold 2% aqueous sodium bicarbonate (2 × 150 ml) and with ice-water (2 × 100 ml) the ethyl acetate layer was dried over anhydrous magnesium sulphate to yield, on removal of solvent in vacuo, phthalide 6-tritylaminopenicillanate as a white amorphous solid.
Quantity
2.9 mg
Type
reactant
Reaction Step One
Quantity
4.1 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phthalide
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Phthalide
Reactant of Route 3
Phthalide
Reactant of Route 4
Phthalide
Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
14,400
Citations
YP Wang, Y Wei, C Dong - Journal of Photochemistry and Photobiology A …, 2006 - Elsevier
The interaction between 3,3-bis(4-hydroxy-1-naphthyl)-phthalide (NPP) and bovine serum albumin (BSA) have been studied by fluorescence spectroscopy. The binding of NPP …
Number of citations: 168 www.sciencedirect.com
NL Asfandiarov, SA Pshenichnyuk… - The journal of …, 2015 - pubs.aip.org
… the phthalide molecule and formation of its anion states is a topical problem. Negative ion mass spectra (NIMS) of phthalide … tion of the gas-phase phthalide anion states by means of the …
Number of citations: 31 pubs.aip.org
GA Kraus, H Cho, S Crowley, B Roth… - The Journal of …, 1983 - ACS Publications
The anions of 3-cyano-or 3-(phenylthio) phthalide react with Michael acceptors to afford functionalized naphthydroquinones in good yield. The cyano and phenylthio groups function …
Number of citations: 95 pubs.acs.org
P Basu, N Satam, INN Namboothiri - Organic & Biomolecular …, 2020 - pubs.rsc.org
… of phthalide … a phthalide to quinone methide, to our knowledge, is unprecedented in the literature. Therefore, for the first time, we report herein, the 1,6-addition of a stabilized phthalide …
Number of citations: 18 pubs.rsc.org
LF Bjeldanes, IS Kim - The Journal of Organic Chemistry, 1977 - ACS Publications
… Our work with certain biologically active components of celery oil8has resulted in the isolation of the two major phthalide compounds: the well-characterized 3-n-butyl phthalide (1) and …
Number of citations: 116 pubs.acs.org
J Yang, XL Feng, Y Yu, Q Wang, J Zou… - Chinese …, 2016 - cmjournal.biomedcentral.com
… The six novel phthalide derivatives (1–6) isolated from Chuanxiong were phthalide fatty acid esters that were structurally analogous and characterized by fatty acid acylation at 6-OH or 7…
Number of citations: 14 cmjournal.biomedcentral.com
VA Kraikin, TA Yangirov, AA Fatykhov… - High Performance …, 2017 - journals.sagepub.com
The polyheteroarylenes of new type, called polyarylenediphthalides (PADPs), containing two adjacent phthalide groups regularly alternating with aromatic (heteroaromatic) fragments in …
Number of citations: 11 journals.sagepub.com
LB Zhang, JL Lv, JW Liu - Journal of Natural Products, 2016 - ACS Publications
… Compound 2 is a unique dimeric phthalide with a peroxy bridge between C-3a and C-6. … Compound 1 is the first example of a phthalide trimer. Compound 2 is a unique phthalide dimer …
Number of citations: 27 pubs.acs.org
L Fan, B Luo, Z Luo, L Zhang, J Fan, W Xue… - … für Naturforschung B, 2019 - degruyter.com
In order to obtain novel bioactive compounds with significant antifungal activities, two series of 3-substituted phthalide derivatives were designed and synthesized via reduction, bromine …
Number of citations: 13 www.degruyter.com
M Hasegawa, T Fuchigami - Electrochimica acta, 2004 - Elsevier
Anodic fluorodesulfurization of 3-phenylthiophthalide, 4-phenylthio-1,3-dioxolan-2-one, and 1-arylthio-2,3,4,6-tetra-O-acetyl-β-d-glucopyranoside in ionic liquids like Et 3 N·nHF (n=4–5) …
Number of citations: 54 www.sciencedirect.com

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